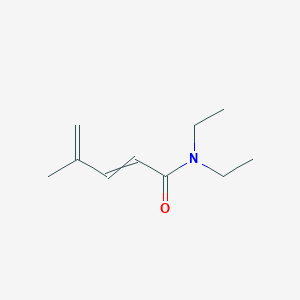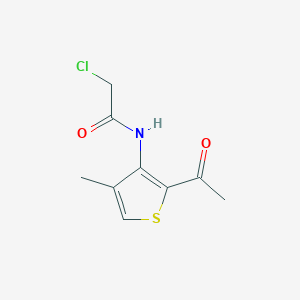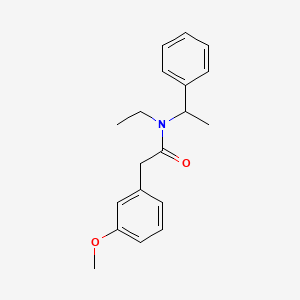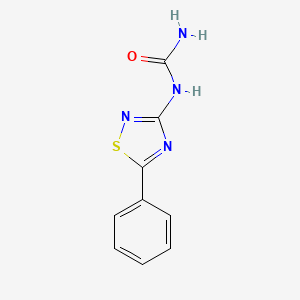
Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an ethoxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form the quinazoline core. This is followed by the alkylation of the resulting intermediate with 4-bromo-1-butanol in the presence of a base such as potassium carbonate. The final step involves esterification with ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate
- Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate
- 1-(4-ethoxy-4-oxobutyl)-4-phenylpyridinium bromide
Uniqueness
Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the development of novel therapeutic agents and advanced materials .
Propiedades
Número CAS |
88267-68-9 |
|---|---|
Fórmula molecular |
C17H20N2O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxoquinazoline-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-14(20)10-7-11-19-13-9-6-5-8-12(13)16(21)18-15(19)17(22)24-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clave InChI |
AEOTUDXFPDCXOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCN1C2=CC=CC=C2C(=O)N=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)

![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)


![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)



![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)

![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)
